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Compound of Interest

Compound Name: DSM265

Cat. No.: B607214 Get Quote

Welcome to the technical support center for the use of DSM265 in murine models. This

resource is designed to assist researchers, scientists, and drug development professionals in

optimizing their experimental protocols and troubleshooting common issues encountered

during the administration of this antimalarial compound.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DSM265?

A1: DSM265 is a potent and selective inhibitor of the Plasmodium dihydroorotate

dehydrogenase (DHODH) enzyme.[1][2][3][4][5][6] This enzyme is a critical component of the

de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA

in the malaria parasite.[1][4] Unlike their human hosts, Plasmodium species lack pyrimidine

salvage pathways and are entirely dependent on this de novo synthesis, making DHODH an

excellent drug target.[1][4] By inhibiting DHODH, DSM265 effectively halts parasite replication.

[4][6]

Q2: What is the recommended dosage of DSM265 for efficacy studies in mice?

A2: Due to the short half-life of DSM265 in mice (approximately 2-4 hours), a twice-daily (b.i.d.)

dosing regimen is recommended to maintain therapeutic plasma concentrations.[1] The

reported 90% effective dose (ED90) in the P. falciparum SCID mouse model is 3 mg/kg/day,

administered as 1.5 mg/kg twice daily via oral gavage.[7]
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Q3: How should DSM265 be formulated for oral administration in mice?

A3: A common and effective vehicle for preparing DSM265 for oral gavage in mice is a solution

of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.02% Tween 80 in water.[8]

Q4: Can DSM265 be used in rodent malaria parasite models like P. berghei or P. yoelii?

A4: No, DSM265 shows poor activity against the DHODH enzyme from rodent Plasmodium

species.[1] Therefore, efficacy models using these species are not suitable for profiling

DSM265. The recommended model is the severe combined immunodeficient (SCID) mouse

model engrafted with human erythrocytes and infected with P. falciparum.[1][8]

Q5: What is the expected in vivo activity of DSM265?

A5: DSM265 is efficacious against both the blood and liver stages of P. falciparum.[1][3][5][9]

[10] In the P. falciparum SCID mouse model, treatment with an effective dose leads to a

significant reduction in parasitemia.[1][8]
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Issue Possible Cause Recommended Solution

Suboptimal efficacy or lack of

parasite clearance.

Insufficient drug exposure due

to the short half-life of DSM265

in mice.

Ensure a twice-daily (b.i.d.)

dosing regimen is being

followed to maintain adequate

plasma concentrations.[1]

Verify the accuracy of the dose

preparation and administration

volume.

Use of an inappropriate mouse

model.

Confirm that you are using a P.

falciparum infected humanized

mouse model (e.g., SCID mice

with human erythrocytes) as

DSM265 is not effective

against rodent malaria

parasites.

Development of drug

resistance.

While DSM265 is active

against many drug-resistant

parasite strains, resistance can

emerge through mutations in

the dhodh gene.[11] If

resistance is suspected,

sequence the dhodh gene of

the recrudescent parasites.

Difficulty in dissolving or

formulating DSM265.
Improper vehicle or solvent.

Use the recommended vehicle

of 0.5% HPMC with 0.02%

Tween 80 for oral

administration.[8] For stock

solutions, DMSO can be used.

[7]

Variability in experimental

results.

Inconsistent dosing schedule

or administration technique.

Adhere strictly to a consistent

twice-daily dosing schedule.

Ensure proper oral gavage

technique to deliver the full

dose accurately.
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Differences in mouse strain or

parasite strain.

Report the specific mouse and

P. falciparum strains used in

your study for better

comparability with published

data.

Data Presentation
Table 1: In Vivo Efficacy of DSM265 in the P. falciparum
SCID Mouse Model

Dose (mg/kg/day) Dosing Regimen Outcome Reference

3 1.5 mg/kg b.i.d.
ED90 (90% effective

dose)
[1][7]

13 6.4 mg/kg b.i.d.
Maximum rate of

parasite killing
[7]

Table 2: Pharmacokinetic Parameters of DSM265 in Mice
Parameter Value Reference

Half-life (t½) 2 - 4 hours [1]

Administration Route Oral [7]

Experimental Protocols
In Vivo Efficacy Testing in the P. falciparum SCID Mouse
Model
This protocol is a summary of methodologies described in published studies.[1][8]

Animal Model: Severe Combined Immunodeficient (SCID) mice are engrafted with human

erythrocytes to support the growth of P. falciparum.

Infection: Mice are infected with a specified number of P. falciparum parasites (e.g., 2 x 10⁷

parasites) intravenously.[8]
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Treatment Initiation: Drug treatment is typically initiated on day 3 post-infection when

parasitemia is established.[8]

Drug Preparation: Prepare DSM265 in a vehicle of 0.5% hydroxypropyl methylcellulose

(HPMC) and 0.02% Tween 80 in water.[8]

Administration: Administer DSM265 orally via gavage twice daily (b.i.d.) for four consecutive

days.[1][7][8] The volume of administration is typically 10 ml/kg of body weight.[8]

Monitoring: Monitor parasitemia daily by collecting a small blood sample and analyzing it via

flow cytometry or Giemsa-stained blood smears.[8][12]

Endpoint: The primary endpoint is the reduction in parasitemia compared to a vehicle-treated

control group. The dose that reduces parasitemia by 90% (ED90) at a specific time point

(e.g., day 7) is determined.[8]

Visualizations

DSM265 inhibits the parasite's DHODH enzyme.
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Caption: DSM265 inhibits the parasite's DHODH enzyme.
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In Vivo Efficacy Experimental Workflow

Start: SCID mice engrafted with human erythrocytes

Day 0: Infect mice with P. falciparum

Day 3-6: Administer DSM265 (b.i.d.) or vehicle

Daily: Monitor parasitemia

Day 7: Analyze parasitemia reduction vs. control

Determine ED90

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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